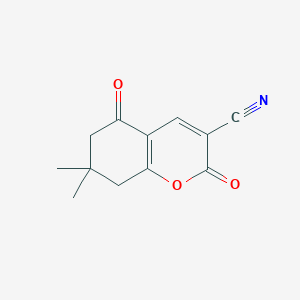

7,7-Dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,7-Dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile, also known as DMDCC, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDCC is a chromene derivative that contains a carbonitrile functional group, which makes it a versatile compound for various scientific applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of chromeno-carbonitriles, including compounds closely related to 7,7-Dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile, is in corrosion inhibition. For instance, synthesized N-hydrospiro-chromeno-carbonitriles were applied as corrosion inhibitors for mild steel in an acidic medium. Experimental and computational studies revealed that these compounds exhibit mixed-type corrosion inhibition characteristics, effectively blocking active sites on the mild steel surface. Electrochemical studies, Energy Dispersive X-ray (EDX) analyses, and computational simulations supported their effectiveness as interface-type corrosion inhibitors, demonstrating significant inhibition effectiveness and showcasing the potential of chromeno-carbonitriles in protecting metals against corrosion (Quadri et al., 2021).

Antifungal Activity

Another research avenue explores the antifungal properties of chromene derivatives. For example, dimeric 2-iminochromene derivatives were synthesized and tested for their activity against Aspergillus spp., showing that certain compounds completely inhibited the growth of the tested fungi and significantly reduced the production of ochratoxin A, a potent mycotoxin. This suggests that derivatives of chromene, such as this compound, could be potential candidates for developing new antifungal agents (Costa et al., 2008).

Structural and Spectroscopic Analysis

Chromene derivatives also play a significant role in structural and spectroscopic studies, aiding in the understanding of molecular geometry, electronic structure, and interaction mechanisms. X-ray diffraction (XRD) and various spectroscopic techniques (FT-IR, NMR, UV-Visible) have been employed to elucidate the structural characteristics of chromene carbonitriles. These studies provide valuable insights into the electronic properties and reactivity of these compounds, which can be essential for their application in material science, catalysis, and pharmaceutical research (Sharma et al., 2015).

Antioxidant and Anti-inflammatory Activities

Research on novel pyrimidine and its triazole fused derivatives, including studies on chromene carbonitriles, has indicated potential antioxidant and anti-inflammatory activities. The synthesis and characterization of these compounds followed by in vitro evaluation revealed that some exhibited potent activity in these areas. This suggests that chromene derivatives, through appropriate functionalization, could be developed as therapeutic agents for diseases related to oxidative stress and inflammation (Bhalgat et al., 2014).

Wirkmechanismus

In recent years, there has been a considerable amount of research with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Eigenschaften

IUPAC Name |

7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-12(2)4-9(14)8-3-7(6-13)11(15)16-10(8)5-12/h3H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPNGXAMMWVHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)O2)C#N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2727386.png)

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727392.png)

![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)

![(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727405.png)